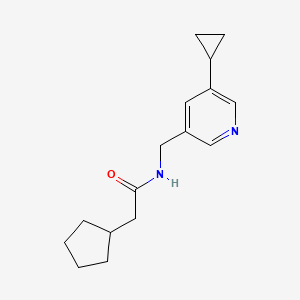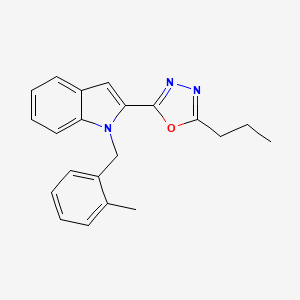
Methyl-1-Cyclopropyl-1H-Imidazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in cyclopropyl and imidazole derivatives, such as methyl 1-cyclopropyl-1H-imidazole-4-carboxylate, stems from their diverse chemical and biological properties. These compounds play significant roles in pharmaceutical chemistry due to their structural motifs found in various bioactive molecules.
Synthesis Analysis
Regioselective synthesis of imidazole derivatives involves palladium-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides, followed by selective bromination and a Suzuki-type reaction under phase-transfer conditions for introducing various aryl groups at the 4- and 5-positions of the imidazole ring (Bellina et al., 2008).
Molecular Structure Analysis
The molecular structures of related cyclopropyl and imidazole derivatives have been characterized, revealing non-planar configurations and interactions such as N–O···π(imidazole) in their crystalline forms. These structural insights are crucial for understanding the molecular basis of their chemical reactivity and biological activity (Boechat et al., 2016).
Chemical Reactions and Properties
Cyclopropane and imidazole derivatives participate in a variety of chemical reactions, including cycloaddition and annulation reactions, contributing to the diversity of their chemical properties. For example, imidazolium methylides react with methylenecyclopropenes, leading to novel cage compounds through double cycloaddition reactions (Tsuge et al., 1983).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Methyl-1-Cyclopropyl-1H-Imidazol-4-carboxylat wurde auf sein antivirales Potenzial untersucht. Beispielsweise:
- Xue et al. synthetisierten 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate, unter denen Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-carboxylat eine inhibitorische Aktivität gegen das Influenzavirus A zeigte .
- Ähnlich zeigten 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate potente antivirale Wirkungen gegen das Coxsackie-B4-Virus .
Anti-HIV-Aktivität
Forscher haben Imidazol-haltige Verbindungen als potenzielle Anti-HIV-Mittel untersucht. Obwohl spezifische Studien zu this compound begrenzt sind, haben verwandte Imidazol-Derivate in Molekül-Docking-Studien vielversprechend gezeigt .
Antibakterielle und Antituberkulose-Aktivitäten
Angesichts der vielfältigen biologischen Aktivitäten, die mit Indol-Derivaten (zu denen this compound gehört) verbunden sind, ist es sinnvoll, seine antimikrobiellen und antituberkulösen Wirkungen zu untersuchen .
Wirkmechanismus
Target of Action
Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new drugs . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
methyl 1-cyclopropylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-4-10(5-9-7)6-2-3-6/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYPAFHGMRIZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)


![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)







